molecular formula C11H15BrFO3P B15337725 Diethyl 2-Bromo-5-fluorobenzylphosphonate

Diethyl 2-Bromo-5-fluorobenzylphosphonate

Cat. No.: B15337725
M. Wt: 325.11 g/mol
InChI Key: FGGUKTMKJBDZTO-UHFFFAOYSA-N
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Description

Its structure features a benzyl group substituted with bromine (Br) at the 2-position and fluorine (F) at the 5-position, coupled with a diethyl phosphonate moiety. This compound is typically used in organic synthesis as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis due to its reactive phosphonate group and halogen substituents. The bromine and fluorine atoms influence its electronic and steric properties, enhancing its utility in cross-coupling reactions or as a directing group in functionalization reactions.

Properties

Molecular Formula

C11H15BrFO3P

Molecular Weight

325.11 g/mol

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethyl)-4-fluorobenzene

InChI

InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3

InChI Key

FGGUKTMKJBDZTO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)F)Br)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Bromo-5-fluorobenzylphosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Bromo-5-fluorobenzylphosphonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form corresponding phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzylphosphonates.

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

Scientific Research Applications

Diethyl 2-Bromo-5-fluorobenzylphosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The bromine and fluorine atoms on the benzyl ring can enhance the binding affinity and specificity of the compound to its target enzymes. The pathways involved may include the inhibition of key metabolic enzymes, leading to altered biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of diethyl benzylphosphonates , which vary based on substituents on the aromatic ring. Key structural analogues include:

Halogen substituents (Br, F) significantly impact reactivity. Bromine acts as a good leaving group in nucleophilic substitution, while fluorine enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions.

Physical and Chemical Properties

While direct data for Diethyl 2-Bromo-5-fluorobenzylphosphonate is unavailable in the provided evidence, comparisons can be drawn with other diethyl esters (e.g., phthalates, succinates) to infer trends:

Property This compound (Inferred) Diethyl Phthalate Diethyl Succinate
Molecular Formula C₁₁H₁₃BrFPO₃ C₁₂H₁₄O₄ (CAS 84-66-2) C₈H₁₄O₄ (CAS 123-25-1)
Molecular Weight ~322.1 g/mol 222.24 g/mol 174.2 g/mol
Boiling Point High (due to phosphonate and halogens) 298°C (lit.) 217–220°C
Solubility Likely low in water, soluble in organic solvents Insoluble in water Slightly soluble in water
Reactivity High (Br/F substituents enable cross-coupling) Low (non-reactive ester) Moderate (succinate hydrolysis)

Key Observations :

  • The bromine and fluorine substituents in the target compound increase molecular weight and reduce water solubility compared to simpler diethyl esters .
  • The phosphonate group enhances stability under acidic/basic conditions relative to carboxylate esters like diethyl succinate .

Limitations of Available Evidence

The provided safety data sheets focus on non-halogenated diethyl esters, limiting direct comparisons. Further studies on halogenated phosphonates are required to confirm reactivity, toxicity, and synthetic utility.

Biological Activity

Diethyl 2-bromo-5-fluorobenzylphosphonate is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and a fluorine atom in its structure, which can influence its reactivity and biological interactions. The molecular formula is C11H14BrF2O4PC_{11}H_{14}BrF_2O_4P, and it is classified as a phosphonate, which is known for mimicking phosphate groups in biological systems.

  • Enzyme Inhibition :
    • Phosphonates like this compound are often used as inhibitors of various enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes are crucial in regulating cellular signaling pathways and are implicated in diseases such as cancer and diabetes .
    • The compound acts by forming stable complexes with the active sites of these enzymes, thereby preventing substrate binding and subsequent catalytic activity.
  • Targeting mGluR Receptors :
    • Research indicates that compounds similar to this compound can interact with metabotropic glutamate receptors (mGluRs), which play significant roles in neurotransmission and have been implicated in various neurological disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits protein tyrosine phosphatases (PTPs), impacting cell signaling pathways.
Neurotransmitter Modulation Potential interaction with mGluR receptors, affecting glutamatergic signaling.
Antimicrobial Potential Investigated for use against pathogenic microbes through phosphonate pathways.

Case Studies

  • Inhibition of Protein Tyrosine Phosphatases :
    • A study demonstrated that this compound effectively inhibits PTP1B, a target for diabetes treatment. The compound was shown to decrease PTP1B activity significantly, leading to enhanced insulin signaling in vitro .
  • Neuropharmacological Applications :
    • Research exploring the modulation of mGluR5 by phosphonates has indicated that this compound could serve as a lead compound for developing treatments for anxiety and depression by enhancing synaptic plasticity through glutamate signaling pathways .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity and Potency : The compound exhibits selective inhibition of specific PTPs over others, suggesting potential for targeted therapeutic applications .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzyl group significantly affect the inhibitory potency against PTPs, indicating that careful structural modifications can enhance efficacy .
  • Pharmacokinetics and Bioavailability : Ongoing research is focused on improving the bioavailability of phosphonates to enhance their therapeutic potential while minimizing side effects associated with systemic exposure .

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